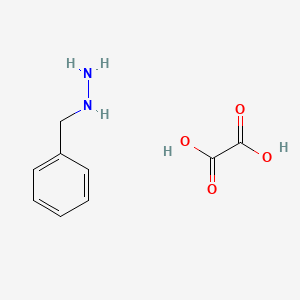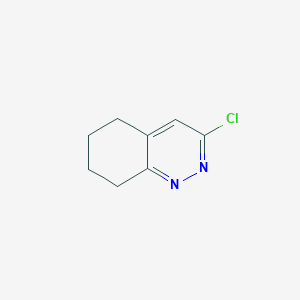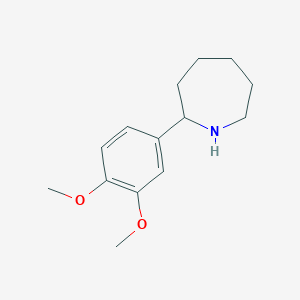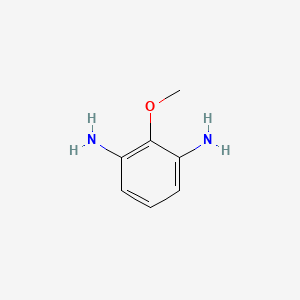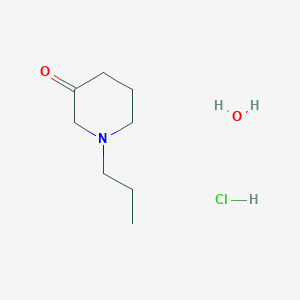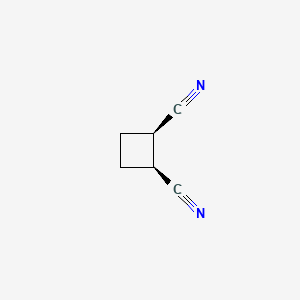
Cis-Cyclobutane-1,2-dicarbonitrile
Vue d'ensemble
Description
Cis-Cyclobutane-1,2-dicarbonitrile is an organic compound with the molecular formula C6H6N2 It features a cyclobutane ring with two nitrile groups attached to adjacent carbon atoms in a cis configuration
Applications De Recherche Scientifique
Cis-Cyclobutane-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of thermally recyclable and degradable materials.
Mécanisme D'action
Mode of Action
It’s known that the compound can be synthesized through the [2+2] cycloaddition
Biochemical Pathways
The biochemical pathways affected by Cis-Cyclobutane-1,2-dicarbonitrile are currently unknown . The compound is synthesized via a [2+2] cycloaddition
Result of Action
It’s known that the cyclobutane ring in the compound can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Safety and Hazards
Orientations Futures
The scalable synthesis of β-truxinic acid (CBDA-4) from trans-cinnamic acid opens up new possibilities for investigating the properties and applications of this useful diacid . The fact that the cyclobutane ring in CBDA-4 can be cleaved upon heating makes it a promising building block for thermally recyclable/degradable materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cis-Cyclobutane-1,2-dicarbonitrile can be synthesized through the photodimerization of trans-cinnamic acid. This process involves capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid . The reaction conditions typically include exposure to ultraviolet light, which facilitates the formation of the cyclobutane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related compounds, such as cis-cyclobutane-1,2-dicarboxylic acid, suggests that similar approaches could be employed. These methods often involve the use of photochemical reactions and controlled crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-Cyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under appropriate conditions.
Major Products Formed
Oxidation: Cis-cyclobutane-1,2-dicarboxylic acid.
Reduction: Cis-cyclobutane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-Cyclobutane-1,2-dicarbonitrile: The trans isomer of the compound, which has different spatial orientation and potentially different reactivity.
Cis-Cyclobutane-1,2-dicarboxylic acid: A related compound with carboxylic acid groups instead of nitrile groups.
Trans-Cyclobutane-1,2-dicarboxylic acid: The trans isomer of the dicarboxylic acid derivative.
Uniqueness
Cis-Cyclobutane-1,2-dicarbonitrile is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject of study in various research fields .
Propriétés
IUPAC Name |
(1R,2S)-cyclobutane-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPLUOCTUPJSIZ-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953988 | |
| Record name | Cyclobutane-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3211-19-6 | |
| Record name | Cyclobutane-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)

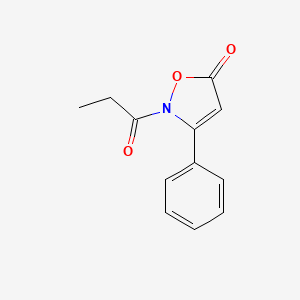


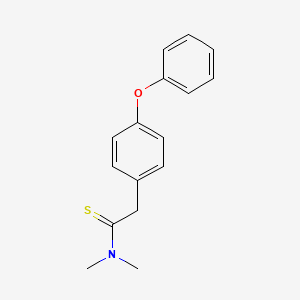
![(4Z)-3-methyl-1-phenyl-4-({[(pyridin-3-yl)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B3124867.png)
![N,N-dimethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B3124869.png)
